molecular formula C9H7ClN2 B2433629 3-Chloro-7-methyl-1,6-naphthyridine CAS No. 2250241-77-9

3-Chloro-7-methyl-1,6-naphthyridine

Cat. No.: B2433629
CAS No.: 2250241-77-9
M. Wt: 178.62
InChI Key: PYELDCCCXQEHKO-UHFFFAOYSA-N
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Description

3-Chloro-7-methyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridine rings through two adjacent carbon atoms

Scientific Research Applications

3-Chloro-7-methyl-1,6-naphthyridine has a wide range of applications in scientific research, including:

Future Directions

Naphthyridines, due to their wide range of biological activities, are a fascinating object of research with prospects for use in therapeutic purposes . Their synthesis, reactivity, and applications have been the subject of research in the last 18 years .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-7-methyl-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . The reaction conditions often require prolonged refluxing in concentrated acids or the use of specific catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-7-methyl-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of 1,6-naphthyridine, which may exhibit different biological activities.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-7-methyl-1,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-chloro-7-methyl-1,6-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-2-9-7(4-11-6)3-8(10)5-12-9/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYELDCCCXQEHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C=C2C=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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